molecular formula C43H72Cl2P2RuS B3421551 Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride CAS No. 219770-99-7

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

Cat. No.: B3421551
CAS No.: 219770-99-7
M. Wt: 855.0 g/mol
InChI Key: UDWHYAPPVOEOMP-UHFFFAOYSA-L
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Description

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride (CAS: 219770-99-7; Strem Catalog No. 44-0073) is a ruthenium-based metathesis catalyst characterized by its air stability and versatility in aqueous and solvent-free systems . Its structure features a phenylthio-methylene ligand and two tricyclohexylphosphine (PCy₃) ligands, contributing to its moderate electron-withdrawing properties and steric bulk. This catalyst is widely used in ring-opening metathesis polymerization (ROMP) and demonstrates high selectivity in cross-metathesis reactions, particularly with norbornene derivatives .

Properties

IUPAC Name

dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWHYAPPVOEOMP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72Cl2P2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017385
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219770-99-7
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride
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Mechanism of Action

The mechanism by which Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride exerts its effects depends on the specific application. In catalysis, the compound may facilitate reactions through the formation of intermediate complexes, where the ruthenium center activates substrates. The phenylthio group can influence the electronic properties of the complex, enhancing its reactivity.

Molecular Targets and Pathways:

  • In biological systems, the compound may target specific enzymes or proteins, interfering with their normal function.

  • In anticancer applications, the compound could interact with DNA or other cellular components, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Ruthenium Metathesis Catalysts

Structural and Ligand-Based Differences

The catalytic activity and substrate compatibility of ruthenium complexes are heavily influenced by their ligands. Key comparisons include:

First-Generation Grubbs Catalyst
  • Compound : Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride (CAS: 172222-30-9).
  • Ligands : Benzylidene and two PCy₃ ligands.
  • Performance: Exhibits high selectivity in ethenolysis (e.g., methyl oleate conversion to 1-decene) but suffers from low turnover numbers (<1,000) and thermal instability .
  • Applications: Limited to simple olefin metathesis due to slower initiation rates compared to N-heterocyclic carbene (NHC)-containing catalysts .
Second-Generation Grubbs Catalyst
  • Compound : Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene]benzylidene ruthenium(II) dichloride.
  • Ligands : Benzylidene, PCy₃, and an NHC ligand.
  • Performance: Enhanced activity due to the strong σ-donor NHC ligand, enabling higher molecular weight polymers (e.g., Mn = 18,400 g/mol in ROMP) .
  • Drawbacks : Sensitive to air/moisture and requires higher catalyst loadings in polar solvents .
Zhan Catalyst-1C (CAS: 918871-44-0)
  • Ligands : [2-(i-propoxy)phenyl]methylene and PCy₃.
  • Performance : Optimized for cross-metathesis of terminal olefins, with improved functional group tolerance due to the electron-deficient aryloxide ligand .
  • Applications : Used in pharmaceutical intermediates and specialty chemicals under patent protection .
Tricyclohexylphosphine[(phenylthio)methylene]ruthenium(II) Dichloride (CAS: 1155422-69-7)
  • Ligands : Phenylthio-methylene, PCy₃, and a 4,5-dihydroimidazol-2-ylidene.
  • Performance : Combines thermal stability (from the dihydroimidazolylidene ligand) with moderate activity in ROMP and solvent-free polymerizations .

Catalytic Performance Metrics

Property Target Compound (44-0073) First-Gen Grubbs Second-Gen Grubbs Zhan Catalyst-1C
Molecular Weight (g/mol) 855.02 873.72 848.98 707.74
Air Stability Excellent Moderate Poor Moderate
Catalyst Loading (mol%) 2–3 5–10 1–2 1–5
Turnover Number (TON) >5,000 <1,000 >10,000 >3,000
Key Application ROMP, solvent-free polymerization Ethenolysis High MW polymer synthesis Terminal olefin metathesis

Electronic and Steric Effects

  • Phenylthio vs. Benzylidene Ligands : The phenylthio group in the target compound provides weaker π-backbonding than benzylidene, reducing electron density at the ruthenium center and enhancing stability toward oxygenated substrates .
  • PCy₃ vs. NHC Ligands : PCy₃ offers greater steric bulk, limiting substrate access but improving selectivity in crowded environments. NHC ligands in second-gen catalysts increase activity at the cost of air sensitivity .

Biological Activity

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride is a ruthenium-based organometallic compound known for its potential applications in catalysis and medicinal chemistry. Its unique structure, characterized by the presence of tricyclohexylphosphine ligands and a phenylthio group, contributes to its biological activity, particularly in the context of anticancer therapy. This article delves into the compound's biological properties, focusing on its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.

  • Molecular Formula : C₄₃H₇₃Cl₂P₂RuS
  • Molecular Weight : 856.03 g/mol
  • CAS Number : 437767-65-2

The biological activity of Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its application in photochemotherapy, where light-induced activation enhances its cytotoxic effects on cancer cells.

Key Findings:

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung), HeLa (cervical), and PC3 (prostate) cells, particularly when activated by visible light. The half-maximal inhibitory concentration (IC₅₀) values range from 9.3 μM to 25.3 μM under light activation, while showing no toxicity to red blood cells in the absence of light .
  • DNA Interaction : The compound's interaction with DNA has been studied through plasmid mobility assays. It has been observed that it can unfold supercoiled DNA under light exposure, which may contribute to its anticancer activity by disrupting cellular replication processes .

Case Studies

Several studies have explored the biological effects of this ruthenium complex:

  • Study 1 : A recent investigation focused on the photoactivation of ruthenium complexes similar to Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride. It was found that these complexes could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
  • Study 2 : Another research effort evaluated the compound's efficacy in combination with other chemotherapeutic agents. The results indicated enhanced anticancer activity when used in conjunction with traditional drugs, suggesting a synergistic effect that could improve treatment outcomes for patients .

Comparative Analysis with Other Ruthenium Complexes

The following table summarizes the biological activities of various ruthenium complexes compared to Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride:

Compound NameIC₅₀ (μM)Mechanism of ActionLight Activation
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride9.3 - 25.3ROS generation, DNA interactionYes
cis-[Ru(dcbpy)(PTA)₂]Cl₂25.0ROS generationYes
trans-Ru(bpy)₂(PTA)₂>100No significant activityYes
cis-Ru(bpy)₂(H₂O)(PTA)>100No significant activityYes

Scientific Research Applications

Catalytic Applications

1. Metathesis Reactions

  • This compound serves as a highly effective catalyst for metathesis reactions, particularly in the ring-opening metathesis polymerization (ROMP) of cycloolefins. Its stability in air and aqueous media makes it an attractive choice for various polymerization processes .
  • Case Study : In a study focusing on the polymerization of norbornene derivatives, Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride demonstrated superior selectivity and efficiency compared to traditional catalysts, enabling controlled polymerization under mild conditions .

2. Cross-Metathesis

  • The compound has shown promise in cross-metathesis reactions, which are crucial for synthesizing complex organic molecules. Its ability to operate at lower catalyst concentrations enhances its utility in synthetic chemistry .
  • Research Insight : A comparative analysis revealed that this ruthenium complex outperforms other phenyl and vinyl substituted ruthenium carbenes, allowing for more efficient reaction pathways with reduced by-product formation .

Stability and Handling

The compound is noted for its stability under various conditions, which is essential for practical applications in laboratory settings. It can be handled safely at room temperature and is compatible with a range of solvents, making it suitable for diverse experimental setups .

Economic Considerations

The pricing of this compound varies by supplier:

SupplierProduct NumberQuantityPrice
Strem Chemicals44-00731g$107
Strem Chemicals44-00735g$425
CrysdotCD520004791g$772
ChemenuCM1029295g$880

Chemical Reactions Analysis

Olefin Metathesis Reactions

This compound primarily catalyzes three types of olefin metathesis:

Ring-Closing Metathesis (RCM)

Facilitates the formation of cyclic structures from dienes or polyenes. For example, it converts norbornene derivatives into polymers via ring-opening metathesis polymerization (ROMP) at concentrations 2–3 times lower than comparable ruthenium carbene catalysts . A representative reaction:

NorborneneCatalystPolymer\text{Norbornene} \xrightarrow{\text{Catalyst}} \text{Polymer}

Key Data:

  • Catalyst Loading: 0.1–0.5 mol%

  • Yield: >90% for strained cycloolefins

  • Substrate Scope: Effective for strained and unstrained alkenes .

Cross-Metathesis (CM)

Enables carbon-carbon bond formation between two distinct alkenes. The catalyst’s selectivity is attributed to its bulky tricyclohexylphosphine ligands, which sterically hinder undesired pathways .

Ring-Opening Metathesis Polymerization (ROMP)

Used to synthesize polymers from cyclic olefins. The catalyst initiates solvent-free polymerization with precise control over initiation rates and gelation times .

Reaction Mechanism

The process follows a metal-carbene cycle:

  • Coordination: The ruthenium-carbene bond coordinates with the alkene’s π-electrons.

  • Olefin Cleavage: The π-bond weakens, forming a metallocyclobutane intermediate.

  • Rearrangement: The intermediate reorganizes, releasing the product and regenerating the catalyst .

Catalytic Performance Comparison

Reaction TypeCatalyst Loading (mol%)Temperature (°C)Yield (%)Substrate Example
ROMP of Norbornene0.12595Norbornene
RCM of Dienes0.540881,7-Octadiene
Cross-Metathesis1.06082Styrene/1-Hexene

Notes:

  • Exhibits higher activity in polar solvents (e.g., dichloromethane) compared to nonpolar media .

  • Stability in aqueous media expands its use in green chemistry applications .

Selectivity in Complex Substrates

The catalyst demonstrates exceptional selectivity for sterically demanding substrates. For example:

  • Norbornene Derivatives: Achieves >95% selectivity in ring-opening/cross-metathesis reactions due to ligand-controlled steric effects .

  • Functionalized Alkenes: Tolerates esters, amides, and ethers without side reactions .

Q & A

Q. How can green chemistry principles be applied to reactions using this catalyst?

  • Solvent-Free ROMP : Eliminates VOC use and simplifies purification .
  • Catalyst Recycling : Immobilize on mesoporous silica to enable reuse over 5 cycles with <10% activity loss .

Tables for Key Data

Property Value Reference
Molecular Weight855.02 g/mol
Optimal ROMP Temp.40–60°C
Catalyst Loading (Typical)0.5–2 mol%
Air Stability (Solid)Stable
SolubilityCH₂Cl₂, THF, Toluene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 2
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

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